2-Amino-5-ethoxybenzamide
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Overview
Description
2-Amino-5-ethoxybenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an ethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzamide typically involves the following steps:
Nitration: The starting material, 5-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-5-ethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve efficiency and yield.
Continuous Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-5-ethoxybenzamide can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Amino-5-ethoxybenzamide serves as an intermediate in the synthesis of various heterocyclic compounds, including thiadiazines and pyrazoles.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.
Receptor Binding: Binding to receptors that modulate pain and inflammation responses.
Comparison with Similar Compounds
- 2-Amino-5-methoxybenzamide
- 2-Amino-4-methoxybenzamide
- 2-Ethoxybenzamide
Comparison:
- 2-Amino-5-ethoxybenzamide vs. 2-Amino-5-methoxybenzamide: The ethoxy group in this compound provides different steric and electronic properties compared to the methoxy group, potentially leading to variations in reactivity and biological activity.
- This compound vs. 2-Amino-4-methoxybenzamide: The position of the methoxy group affects the compound’s overall reactivity and interaction with molecular targets.
- This compound vs. 2-Ethoxybenzamide: The presence of the amino group in this compound introduces additional sites for chemical reactions and potential biological interactions.
Properties
IUPAC Name |
2-amino-5-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHPVCPFBUZRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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